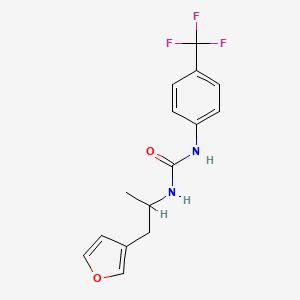

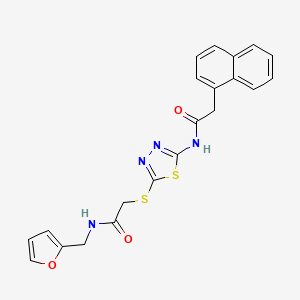

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative that incorporates a furan moiety and a trifluoromethylated phenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related furan and urea derivatives, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One approach is the atom-economical chemoselective synthesis, which involves the reaction of propargyl alcohols and terminal alkynes under different conditions to selectively form 1,4-diynes and polysubstituted furans/pyrroles, with water as the only byproduct . Another method reported is the synthesis of a furan-urea derivative by coupling purified furfural with urea, which yields the compound with improved yield and structural confirmation through various characterization techniques . These methods highlight the potential pathways that could be adapted for the synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea.

Molecular Structure Analysis

Characterization of furan-urea derivatives is typically performed using techniques such as GC-MS, IR, H-NMR, C-NMR, H-1H COSY, HSQC, and DEPT . These techniques allow for the confirmation of the molecular structure and the identification of functional groups present in the compound. The spectral data obtained from these methods are crucial for verifying the successful synthesis of the desired compound.

Chemical Reactions Analysis

The reactivity of furan derivatives can be influenced by the substituents attached to the furan ring. For instance, the presence of a trifluoromethyl group could affect the electron density and thus the reactivity of the phenyl ring. The synthesis of furan derivatives from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of furan compounds in forming various products, including 2-methyl-4-[(phenyl-sulfonyl)methyl]furan . This suggests that the trifluoromethylated phenyl group in the compound of interest may also participate in a range of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-urea derivatives are not directly discussed in the provided papers. However, the susceptibility of synthesized furan-urea compounds to pathogens such as Escherichia coli and Salmonella typhi indicates potential bioactivity, which could be related to the physical and chemical properties of these compounds . The presence of the trifluoromethyl group is known to influence the physical properties, such as volatility and lipophilicity, which could be relevant for the compound's behavior in biological systems.

Scientific Research Applications

Synthesis and Bioactivity

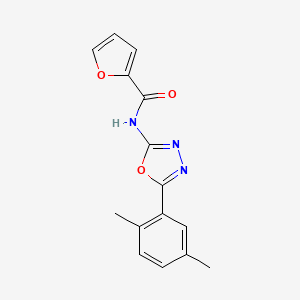

- Antimicrobial Properties : Research on related furan urea derivatives, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, demonstrates their synthesis and potential for broad antimicrobial activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, excluding Bacillus subtilis. This indicates a promising avenue for developing novel drugs based on furan urea compounds for medicinal purposes (Donlawson et al., 2020).

Chemical Reactions and Derivatives

- Catalysis and Rearrangement Reactions : Studies show that furan-2-yl(phenyl)methanol derivatives can undergo smooth aza-Piancatelli rearrangement in the presence of certain catalysts, forming 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This highlights the utility of furan compounds in synthesizing complex heterocyclic structures with potential applications in drug development and materials science (Reddy et al., 2012).

Material Science and Rheology

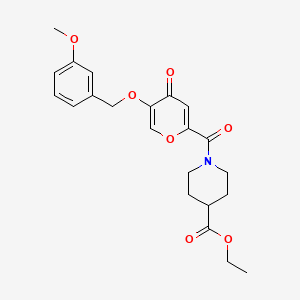

- Hydrogel Formation : The ability of urea derivatives to form hydrogels in specific acidic conditions, with the gel properties being tunable based on the anion identity, suggests applications in material science for creating customized hydrogels. These gels could be useful in drug delivery systems, tissue engineering, and as sensors (Lloyd & Steed, 2011).

Pharmacology and Enzyme Inhibition

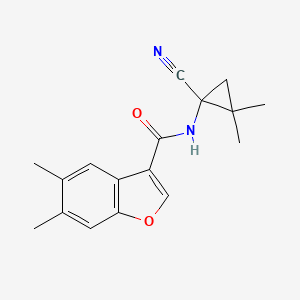

- Soluble Epoxide Hydrolase Inhibition : 1,3-Disubstituted ureas with a piperidyl moiety, similar in structure to the compound of interest, have been explored for their potent inhibitory activity against soluble epoxide hydrolase (sEH) in humans and mice. These inhibitors have shown promise in reducing inflammatory pain, offering insights into potential therapeutic applications for treating chronic pain and inflammation (Rose et al., 2010).

Antioxidant Properties

- Antioxidant Activity : Novel chalcone derivatives, structurally related to furan urea compounds, have been synthesized and demonstrated significant antioxidant activity. This suggests that modifications of the furan urea backbone could yield potent antioxidant agents, useful in combating oxidative stress-related diseases (Prabakaran et al., 2021).

properties

IUPAC Name |

1-[1-(furan-3-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c1-10(8-11-6-7-22-9-11)19-14(21)20-13-4-2-12(3-5-13)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVPMGFJTGJIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2550771.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methoxyphenyl)formamido]acetate](/img/structure/B2550774.png)

![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)

![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)

![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)

![N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2550785.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)